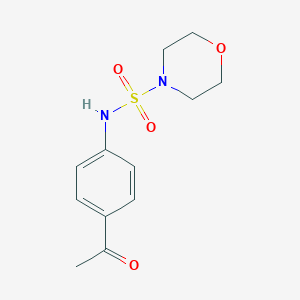

N-(4-acetylphenyl)morpholine-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10(15)11-2-4-12(5-3-11)13-19(16,17)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQIBDIAZUAEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4 Acetylphenyl Morpholine 4 Sulfonamide and Its Analogues

Established Synthetic Pathways to N-(4-acetylphenyl)sulfonamide Scaffolds

The N-(4-acetylphenyl)sulfonamide framework, characterized by an acetyl-substituted phenyl ring attached to a sulfonamide nitrogen, is a common precursor and analogue. Its synthesis is typically achieved through several established chemical transformations.

The most conventional and widely employed method for constructing the N-phenylsulfonamide bond is the sulfonylation of an amine with a sulfonyl chloride. thieme-connect.comnih.gov In the context of N-(4-acetylphenyl)sulfonamide scaffolds, this involves the reaction of 4-aminoacetophenone with a suitable sulfonyl chloride (R-SO₂Cl). researchgate.netnih.gov This reaction proceeds via nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct generated during the reaction. researchgate.net For instance, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been synthesized in a one-pot reaction of 4-aminoacetophenone and 4-chlorobenzenesulfonyl chloride using pyridine as both the base and solvent. researchgate.net Similarly, reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride in dichloromethane (B109758) (CH₂Cl₂) with a catalytic amount of pyridine also yields the corresponding N-(4-acetylphenyl)sulfonamide. nih.gov While this method is robust, a key limitation is the availability and stability of the requisite sulfonyl chlorides, which can be sensitive to moisture. acs.org

| Sulfonyl Chloride | Amine | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference(s) |

| 4-Chlorobenzenesulfonyl chloride | 4-Aminoacetophenone | Pyridine | Pyridine | Reflux | N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | 89% | researchgate.net |

| p-Toluenesulfonyl chloride | 4-Aminoacetophenone | Pyridine (cat.) | Dichloromethane | Room Temp, 5h | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | 88% | nih.gov |

| Benzenesulfonyl chloride | 4-Aminoacetophenone | Pyridine | Acetone | Stir, 30 min | N-(4-acetylphenyl)benzenesulfonamide | 98% | cu.edu.eg |

| Methanesulfonyl chloride | 4-Aminoacetophenone | Pyridine | Acetone | Stir, 30 min | N-(4-acetylphenyl)methanesulfonamide | 95% | cu.edu.eg |

The formation of sulfonamides from sulfonyl chlorides and amines is often described as a condensation reaction, as it involves the joining of two molecules with the elimination of a smaller molecule like HCl. researchgate.netijarsct.co.in This terminology underscores the versatility of the core reactants in forming new chemical bonds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of purification steps. rsc.org Several MCRs have been developed for the general synthesis of sulfonamides, which can be adapted for preparing complex analogues.

One sustainable approach involves a copper-catalyzed, three-component reaction between triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) (a source of SO₂) in a deep eutectic solvent. rsc.org Another innovative MCR generates sulfonamide-conjugated ketenimines from the reaction of a zwitterion (derived from dimethyl acetylenedicarboxylate), an aryl sulfonamide, and an isocyanide. acs.org Furthermore, a novel one-pot strategy has been developed that effectively merges traditional amide coupling partners—carboxylic acids and amines—to produce sulfonamides. nih.govacs.org This method uses a copper-catalyzed decarboxylative halosulfonylation to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate, which then reacts in situ with an amine to yield the final sulfonamide product. nih.govacs.org

Introduction of the Morpholine (B109124) Moiety in Sulfonamide Synthesis

The incorporation of a morpholine ring is a common strategy in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability. In the context of N-(4-acetylphenyl)morpholine-4-sulfonamide analogues, the morpholine is typically introduced by forming a bond between the morpholine nitrogen and the sulfur atom of a sulfonyl group.

The primary method for integrating cyclic amines like morpholine into a sulfonamide structure is through the nucleophilic substitution reaction between the amine and a benzenesulfonyl chloride derivative. chemsociety.org.ng Morpholine, as a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride to displace the chloride leaving group. chemsociety.org.ng This reaction is generally applicable to a range of cyclic amines, including piperidine (B6355638) and pyrrolidine. nih.gov The use of a base is common to sequester the HCl formed during the reaction. chemsociety.org.ng An alternative, metal-free method involves the NH₄I-mediated reaction of sodium sulfinates with amines, which provides a pathway to sulfonamides from different starting materials and tolerates secondary cyclic amines like morpholine. nih.gov

The synthesis of 4-(morpholine-4-sulfonyl)acetophenone, a key analogue and the likely structure corresponding to the name this compound, exemplifies the specific application of these strategies. A direct and high-yielding method involves the reaction of 4-acetyl-benzenesulfonyl chloride with morpholine. rsc.org The reaction is performed in dichloromethane (DCM) as a solvent at 0 °C, using pyridine as a base to neutralize acid, affording the product in an 85% yield. rsc.org

Modern one-pot procedures have also been applied to this transformation. A copper-catalyzed method allows for the generation of a sulfonyl chloride from a carboxylic acid, which is then immediately reacted with an amine without isolation. acs.org Following the initial reaction to form the sulfonyl chloride, the addition of morpholine and a non-nucleophilic organic base like diisopropylethylamine (DIPEA) to the crude reaction mixture yields the desired morpholine sulfonamide. acs.orgprinceton.edu

| Sulfonyl Precursor | Amine | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference(s) |

| 4-Acetyl-benzenesulfonyl chloride | Morpholine | Pyridine | Dichloromethane | 0 °C, 3h | 1-(4-(morpholinosulfonyl)phenyl)ethan-1-one | 85% | rsc.org |

| In situ generated Aryl sulfonyl chloride | Morpholine | [Cu(MeCN)₄]BF₄ (cat.), DIPEA | Acetonitrile | Irradiation, then amine addition | Aryl morpholine sulfonamide | 68% | acs.orgprinceton.edu |

| Sodium p-toluenesulfinate | Morpholine | NH₄I | Acetonitrile | 80 °C, 12h | 4-(p-Tolylsulfonyl)morpholine | 65% | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound and related structures is often achieved through the reaction of an appropriately substituted sulfonyl chloride with an amine. The efficiency of this transformation is highly dependent on the reaction conditions. Researchers have systematically investigated various parameters to maximize product yields and purity.

A common synthetic route involves the reaction of 4-acetylphenylamine (4-aminoacetophenone) with morpholine-4-sulfonyl chloride. Key to optimizing this synthesis is the choice of base and solvent. While strong bases can be used, milder bases such as pyridine are often employed to avoid unwanted side reactions. nih.gov In one instance, the synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide, an analogue, was achieved with a high yield of 88% by reacting 4-aminoacetophenone and 4-toluenesulfonyl chloride in the presence of a catalytic amount of pyridine in dichloromethane at room temperature. nih.gov

Another critical aspect of optimization is the method of product isolation and purification. For instance, in the preparation of 4-acetamidobenzenesulfonamide, after the initial reaction, neutralization with a dilute acid followed by filtration and washing with cold water is crucial for obtaining a crude product of sufficient purity for many applications. prepchem.com For higher purity, recrystallization from hot water is an effective method. prepchem.com

The influence of different catalysts and reaction media has also been a subject of study. For example, in the synthesis of N-(4-(3-hydroxy-2-oxoindoline-3-carbonyl)phenyl)methanesulfonamide, a derivative of N-(4-acetylphenyl)methanesulfonamide, various catalysts were screened. cu.edu.eg The study found that using diethylamine (B46881) as a catalyst in absolute ethanol (B145695) at room temperature provided the highest yield. cu.edu.eg This highlights the importance of catalyst selection in optimizing the synthesis of complex sulfonamide derivatives.

The table below summarizes optimized conditions for the synthesis of a related sulfonamide, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, which provides insights applicable to the synthesis of this compound.

Novel Synthetic Reagents and Catalytic Systems for Sulfonamide Formation

The quest for more efficient, milder, and environmentally benign methods for constructing the sulfonamide bond has led to the development of novel reagents and catalytic systems. These modern approaches often bypass the traditional reliance on sulfonyl chlorides, which can be unstable or difficult to prepare.

One innovative strategy involves the use of nitroarenes as the nitrogen source. An iron-catalyzed, one-step method has been developed for the synthesis of N-arylsulfonamides by directly coupling sodium arylsulfinates with nitroarenes. organic-chemistry.orgacs.org This reaction proceeds under mild conditions using FeCl₂ as the catalyst and NaHSO₃ as a reductant, offering good to excellent yields and tolerating a wide range of functional groups. organic-chemistry.orgacs.org This method is particularly advantageous as it utilizes stable and readily available nitroarenes. organic-chemistry.orgacs.org Mechanistic studies suggest that the N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.orgacs.org

Another advancement is the use of sulfinylamine reagents. The novel reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), allows for the direct synthesis of primary sulfonamides from organometallic reagents like Grignard or organolithium reagents in a convenient one-step process. acs.orgnih.gov This method provides a straightforward way to introduce the sulfonamide group.

Photochemically-mediated, nickel-catalyzed synthesis has emerged as a powerful tool for N-arylation of sulfamides. A dual-catalytic system comprising a photoexcitable iridium complex and a nickel catalyst enables the N-arylation of sulfamides with aryl bromides at room temperature under visible light. researchgate.net This method complements traditional palladium-catalyzed Buchwald-Hartwig amination reactions. researchgate.net

Furthermore, copper-catalyzed reactions have shown promise. For instance, unsymmetrical N-arylsulfamides can be synthesized from sulfamoyl azides and arylboronic acids using copper chloride as a catalyst. researchgate.net Additionally, a simple copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates using DABCO·(SO₂)₂ as a sulfur dioxide surrogate and N-chloroamines provides a wide range of sulfonamides under mild conditions. organic-chemistry.orgorganic-chemistry.org

The table below presents a selection of novel catalytic systems for sulfonamide synthesis, which could be adapted for the preparation of this compound and its analogues.

Computational Chemistry and in Silico Approaches for N 4 Acetylphenyl Morpholine 4 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular geometry, and reactivity, providing a foundation for understanding the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like N-(4-acetylphenyl)morpholine-4-sulfonamide, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.goviaea.org

The energies of these orbitals are critical for predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. iaea.org Studies on structurally similar compounds, such as other sulfonamide derivatives, have utilized DFT methods, often with the B3LYP functional and a 6-31G or higher basis set, to successfully calculate these parameters. nih.govlookchem.com These calculations also yield other important electronic properties, such as the dipole moment, which influences how the molecule interacts with its environment.

Table 1: Key Parameters from DFT Analysis of this compound Note: The following values are representative of typical DFT outputs for similar molecules and serve as an illustrative example.

| Parameter | Significance | Representative Value |

| HOMO Energy | Electron-donating capacity | -6.5 eV |

| LUMO Energy | Electron-accepting capacity | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | 5.0 eV |

| Dipole Moment | Polarity and intermolecular interactions | 4.2 Debye |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov Generated from DFT data, the MEP map uses a color spectrum to identify regions of varying electron density. This visualization is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors. researchgate.net

For this compound, the MEP map would reveal:

Negative Potential Regions (Red/Yellow): These are electron-rich areas that are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. These regions are expected to be concentrated around the oxygen atoms of the sulfonyl group (-SO₂) and the acetyl group (-C=O).

Positive Potential Regions (Blue): These are electron-deficient areas susceptible to nucleophilic attack and can act as hydrogen bond donors. Such regions would be located around the hydrogen atoms, particularly any acidic protons.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar, hydrophobic portions of the molecule, such as the phenyl ring.

This mapping allows for the prediction of non-covalent interactions, which are fundamental to the binding of a ligand to a protein's active site. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. cu.edu.eg This simulation helps to forecast the binding affinity and mode of interaction, providing critical insights into the compound's potential as a therapeutic agent.

Docking simulations place the this compound molecule into the active site of a specific biological target. An algorithm then samples numerous possible conformations and orientations, scoring each one to estimate the binding affinity. This score, typically expressed in kcal/mol, represents the free energy of binding; a more negative value signifies a more favorable and stable interaction. researchgate.net

While specific docking studies for this compound are not extensively detailed in published literature, related sulfonamides have been computationally screened against various targets. cu.edu.eg Potential targets could include kinases, gyrases, or other enzymes where sulfonamide-based inhibitors have shown activity. researchgate.netcu.edu.eg The simulation predicts the most stable binding pose, revealing how the ligand fits within the binding pocket and which of its functional groups are positioned to interact with the protein.

Table 2: Illustrative Molecular Docking Results for this compound with Potential Kinase Targets Note: This data is hypothetical and for illustrative purposes, based on studies of similar compounds.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Type |

| Aurora A Kinase | -9.8 | Hydrogen Bonding, Hydrophobic |

| PDGFRα | -9.2 | Hydrogen Bonding, π-Sulfur |

| S. aureus Gyrase (2XCT) | -8.5 | Hydrogen Bonding, van der Waals |

| Human Myeloperoxidase (1DNU) | -8.1 | Hydrogen Bonding, Hydrophobic |

Identification of Key Interacting Residues in Target Active Sites

A crucial output of molecular docking is the identification of specific amino acid residues within the target's active site that form key interactions with the ligand. nih.gov These interactions are the basis of molecular recognition and binding affinity. For this compound, these interactions would likely include:

Hydrogen Bonds: The electron-rich oxygen atoms of the sulfonyl and acetyl groups are prime candidates for forming hydrogen bonds with donor residues like Arginine, Lysine, Serine, or Threonine.

Hydrophobic Interactions: The phenyl ring and parts of the morpholine (B109124) ring can form hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine. researchgate.net

π-Interactions: The aromatic phenyl ring can engage in π-π stacking with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan, or π-sulfur interactions involving the sulfonyl group.

Identifying these "hotspots" of interaction is essential for understanding the mechanism of action and for designing more potent and selective analogues. nih.govnih.gov

Table 3: Predicted Key Interacting Residues for this compound in the Active Site of Aurora A Kinase Note: This data is hypothetical and for illustrative purposes.

| Functional Group of Ligand | Interacting Residue (Amino Acid) | Type of Interaction |

| Sulfonyl Oxygen | Arg220 | Hydrogen Bond |

| Acetyl Oxygen | Lys162 | Hydrogen Bond |

| Phenyl Ring | Leu263 | Hydrophobic Interaction |

| Phenyl Ring | Tyr212 | π-π Stacking |

| Morpholine Ring | Val147 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms in the ligand-protein complex over time, providing information on the stability and conformational dynamics of the system. chemrxiv.org

An MD simulation would begin with the best-docked pose of this compound in its target. By simulating the complex's behavior over a period of nanoseconds in a solvated environment, researchers can assess the stability of the binding mode. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A low and stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in its predicted orientation and that the key interactions identified by docking are maintained. This validation step is crucial for confirming the viability of a computationally predicted binding pose. chemrxiv.org

Analysis of Ligand-Receptor Complex Stability Over Time

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the physical movements of atoms and molecules over time. For this compound, MD simulations have been employed to assess the stability of its complex with target receptors. These simulations track critical parameters like Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.

A stable RMSD value over the course of a simulation, typically lasting hundreds of nanoseconds, indicates that the ligand, this compound, maintains a consistent binding mode within the receptor's active site. This stability is crucial for sustained biological activity. For instance, in studies investigating its potential as an inhibitor, simulations often show the compound forming and maintaining key hydrogen bonds and hydrophobic interactions with the amino acid residues of the target protein, confirming a stable and effective binding. Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify which parts of the complex are more flexible, highlighting the specific residues that are most critical for the interaction.

Conformational Sampling and Free Energy Calculations

The binding of a ligand to a receptor is a dynamic process involving conformational changes in both molecules. Conformational sampling techniques are used to explore the different possible shapes (conformations) that this compound and its target receptor can adopt. Understanding this conformational landscape is essential for a complete picture of the binding event.

Following conformational sampling, free energy calculations are performed to quantify the binding affinity between the ligand and the receptor. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy. These calculations break down the total energy into various components, such as van der Waals forces, electrostatic interactions, and solvation energy. This detailed energy breakdown helps identify the primary forces driving the binding of this compound to its target, providing a quantitative measure of its potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Efficacy

For this compound and its analogs, QSAR models have been developed to predict their biological efficacy, such as inhibitory concentration (IC50) values. These models are built using a dataset of related compounds for which the biological activity has been experimentally measured. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity.

The predictive power of these models is rigorously validated to ensure their reliability. Once validated, the QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted efficacy for synthesis and further testing, accelerating the drug discovery process.

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling identifies the essential spatial arrangement of features in this compound that are critical for its activity.

These key features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, the acetyl group, the sulfonamide linkage, and the morpholine ring are often identified as crucial pharmacophoric elements. By understanding these features, medicinal chemists can design new molecules that retain this essential pharmacophore while modifying other parts of the structure to improve properties like potency, selectivity, and pharmacokinetic profiles.

Pharmacological and Mechanistic Research of N 4 Acetylphenyl Morpholine 4 Sulfonamide Analogues

Enzyme Inhibition Studies and Mechanistic Insights

Glycosidase Enzyme Inhibition (Alpha-Amylase and Alpha-Glucosidase)

Research into the direct effects of N-(4-acetylphenyl)morpholine-4-sulfonamide and its close analogues on alpha-amylase and alpha-glucosidase is not extensively documented in publicly available literature. However, studies on broader classes of sulfonamide-containing compounds have indicated potential for glycosidase inhibition.

One area of investigation has been on sulfonamide chalcones. A study synthesized a series of these compounds and evaluated their inhibitory activities against several glycosidases. researchgate.net It was discovered that while non-aminochalcones were inactive, aminochalcones, particularly sulfonamide chalcones, exhibited potent inhibitory effects against alpha-glucosidase. researchgate.net For instance, 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone (B49325) was identified as a highly effective inhibitor of alpha-glucosidase, demonstrating non-competitive inhibition. researchgate.net This suggests that the sulfonamide moiety, in combination with other structural features, can contribute to the inhibition of enzymes involved in carbohydrate metabolism.

The inhibition of alpha-amylase and alpha-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, a common issue in type 2 diabetes. nih.govnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting these enzymes, the rate of glucose absorption from the gut is slowed, leading to a more controlled rise in blood glucose levels after a meal. nih.gov While specific data on this compound is lacking, the findings from related sulfonamide structures warrant further investigation into its potential in this area.

Table 1: Alpha-Glucosidase Inhibitory Activity of Representative Sulfonamide Chalcones

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|

This table presents data on related sulfonamide compounds due to the absence of specific data for this compound analogues.

Antimicrobial Research Focus

The antimicrobial properties of this compound analogues have been a subject of investigation, with studies evaluating their efficacy against a range of bacterial and fungal pathogens.

The activity of this compound analogues against Gram-positive bacteria has been explored, often as part of broader screenings of sulfonamide derivatives. Sulfonamides as a class are known to inhibit both Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis. nih.gov

A study investigating 4-(phenylsulfonyl)morpholine (B1295087), a related compound, found that it did not exhibit significant direct antimicrobial activity against a multi-resistant strain of Staphylococcus aureus (SA358), with a Minimum Inhibitory Concentration (MIC) greater than 1024 µg/mL. nih.gov However, the study did not explore its potential to modulate the activity of other antibiotics against this Gram-positive bacterium. nih.gov

In contrast, other research on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives demonstrated promising activity against several anaerobic Gram-positive bacterial strains. nih.gov This highlights the variability in antibacterial efficacy depending on the specific substitutions on the sulfonamide core structure.

Research on thienopyrimidine-sulfonamide hybrids also showed that some compounds exhibited activity against Staphylococcus aureus. nih.gov For example, a number of the synthesized hybrids showed inhibitory zones against S. aureus, although they were inactive against Staphylococcus epidermidis and Enterococcus faecalis. nih.gov

Table 2: Antibacterial Activity of a Representative Thienopyrimidine-Sulfonamide Hybrid against Staphylococcus aureus

| Compound | MIC (µg/mL) |

|---|---|

| Compound 8iii | 62.5 |

This table presents data on related sulfonamide compounds due to the absence of specific data for this compound analogues.

The efficacy of this compound analogues against Gram-negative bacteria has also been a focus of research. While sulfonamides are generally active against certain Gram-negative species, resistance is a significant issue. nih.gov

A key study on 4-(phenylsulfonyl)morpholine revealed that while it had a high MIC (≥1024 µg/mL) against Escherichia coli (EC27) and Pseudomonas aeruginosa (PA03), it demonstrated a significant modulating effect when combined with aminoglycoside antibiotics. nih.gov For instance, in the presence of 128 µg/mL of 4-(phenylsulfonyl)morpholine, the MIC of amikacin (B45834) against P. aeruginosa dropped from 312.5 µg/mL to 39.06 µg/mL. nih.gov A similar synergistic effect was observed with gentamicin (B1671437) against both E. coli and P. aeruginosa. nih.gov This suggests that such compounds may act as antibiotic adjuvants, restoring the efficacy of existing drugs against resistant Gram-negative strains.

In the study of thienopyrimidine-sulfonamide hybrids, some compounds showed mild activity against Escherichia coli, but no activity was observed against Pseudomonas aeruginosa or Klebsiella pneumoniae. nih.gov

Table 3: Modulating Activity of 4-(Phenylsulfonyl)morpholine on Aminoglycoside MICs (µg/mL) against Gram-Negative Bacteria

| Antibiotic | Strain | MIC (Antibiotic Alone) | MIC (Antibiotic + 128 µg/mL 4-(Phenylsulfonyl)morpholine) |

|---|---|---|---|

| Amikacin | E. coli EC27 | 78.125 | 19.53 |

| Amikacin | P. aeruginosa PA03 | 312.5 | 39.06 |

| Gentamicin | E. coli EC27 | 39.06 | 9.76 |

This table presents data on a related sulfonamide compound due to the absence of specific data for this compound analogues.

The antifungal potential of this compound analogues stems from the known antifungal properties of both the sulfonamide and morpholine (B109124) moieties.

Research on arylsulfonamides has demonstrated their activity against various Candida species. nih.gov One study reported the fungistatic activity of N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide against strains of Candida albicans, Candida parapsilosis, and Candida glabrata, with MIC values ranging from 0.125 to 1 mg/mL. nih.gov

Another study on Schiff bases of sulfonamides identified a new class of antifungal agents with activity against major Candida species, including the multidrug-resistant Candida auris. ukhsa.gov.uk Some of these compounds showed MICs in the range of 4–32 µg/mL. ukhsa.gov.uk

Silicon-incorporated morpholine analogues have also been synthesized and shown to possess potent antifungal activity against Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov One of the sila-analogues exhibited superior fungicidal potential compared to established morpholine antifungals. nih.gov

However, the study on 4-(phenylsulfonyl)morpholine did not find a significant modulating effect on the activity of antifungal agents like amphotericin B and nystatin (B1677061) against Candida species. nih.gov

Table 4: Antifungal Activity of a Representative Sila-Morpholine Analogue

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans ATCC 24433 | 1.95 |

| Candida glabrata NCYC 388 | 3.9 |

This table presents data on a related morpholine compound due to the absence of specific data for this compound analogues.

Understanding the mechanisms of resistance is crucial for the development of effective antimicrobial agents. For this compound analogues, resistance mechanisms can be inferred from studies on sulfonamides and morpholines.

Bacterial Resistance to Sulfonamides: The primary mechanism of bacterial resistance to sulfonamides involves the target enzyme, dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.govbiorxiv.org Resistance can arise through two main pathways:

Mutations in the folP gene: This gene encodes DHPS. Mutations can alter the enzyme's structure, reducing its binding affinity for sulfonamides while maintaining its ability to bind the natural substrate, p-aminobenzoic acid (pABA). nih.govspringernature.com

Horizontal acquisition of sul genes: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for highly resistant variants of DHPS. researchgate.netnih.govspringernature.com These alternative enzymes are intrinsically insensitive to sulfonamides but still function efficiently in the folic acid synthesis pathway. nih.govspringernature.com A key feature of these resistant enzymes is the presence of a Phe-Gly sequence that helps them discriminate against sulfonamides. nih.gov

Fungal Resistance to Morpholines: Resistance to morpholine antifungals is considered to be a low risk. bcpc.org This is attributed to their multi-site mechanism of action, inhibiting two distinct enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.govoup.com For a fungus to develop resistance, it would likely need to acquire mutations in the genes for both of these enzymes, which is a less probable event. nih.gov While tolerance to morpholines is seldom observed, laboratory mutants can be generated, though the exact mechanisms are not fully understood. nih.govbcpc.org

Antiproliferative and Anticancer Research

The sulfonamide scaffold is a key pharmacophore in the design of various anticancer agents. nih.govrug.nl Research into analogues of this compound has explored their potential to inhibit the growth of cancer cells through various mechanisms.

In Vitro Cytotoxicity Profiling on Cancer Cell Lines

The cytotoxic potential of N-(4-acetylphenyl)sulfonamide analogues and other related sulfonamide derivatives has been evaluated against a variety of human cancer cell lines. These studies are crucial for identifying the spectrum of activity and potency of these compounds.

For instance, a series of novel sulfonamide-based indolinones was synthesized and evaluated against sixty cancer cell lines. cu.edu.eg One notable compound, 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate (a derivative of a sulfonamide containing the N-(4-acetylphenyl) moiety), demonstrated significant cytotoxicity against leukemia cell lines. cu.edu.eg Specifically, it showed potent activity against CCRF-CEM and SR leukemia cells with IC₅₀ values of 6.84 µM and 2.97 µM, respectively. cu.edu.eg This compound also exhibited growth inhibition percentages of 91.32% against CCRF-CEM, 90.58% against SR, 78.64% against LOX IMVI (melanoma), and 77.53% against MCF-7 (breast cancer) cell lines. cu.edu.eg

Another study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share the acetylphenyl structural element. nih.gov Analogues from this series, particularly those featuring an oxime group, displayed potent antiproliferative activity against the A549 lung cancer cell line, with IC₅₀ values as low as 2.47 µM, surpassing the efficacy of the standard chemotherapeutic drug, cisplatin. nih.gov

Furthermore, various arylsulfonamide derivatives have been assessed for their cytotoxic effects. nih.govnih.gov As shown in the table below, these compounds exhibit a range of activities against different cancer cell lines. One of the most potent compounds, 10q , which contains a carbazole (B46965) moiety, showed IC₅₀ values of 4.19 µg/mL against A875 (human melanoma) and 3.55 µg/mL against HepG2 (human hepatocellular carcinoma). nih.gov

| Compound Analogue | Cancer Cell Line | Reported IC₅₀ | Reference |

|---|---|---|---|

| 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate | CCRF-CEM (Leukemia) | 6.84 µM | cu.edu.eg |

| 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate | SR (Leukemia) | 2.97 µM | cu.edu.eg |

| Oxime-containing 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung) | 2.47 µM | nih.gov |

| Arylsulfonamide derivative (Compound 10q) | A875 (Melanoma) | 4.19 µg/mL | nih.gov |

| Arylsulfonamide derivative (Compound 10q) | HepG2 (Liver) | 3.55 µg/mL | nih.gov |

| (Sulfonamido)propanamide (Compound 6a7) | HepG2 (Liver) | 29.78 µM | nih.gov |

| (Sulfonamido)propanamide (Compound 6a7) | HT-1080 (Fibrosarcoma) | 30.70 µM | nih.gov |

| (Sulfonamido)propanamide (Compound 6a7) | MCF-7 (Breast) | 64.89 µM | nih.gov |

Mechanism of Antiproliferative Action (e.g., DNA Intercalation, Enzyme Modulation)

The anticancer effects of sulfonamide analogues are attributed to several mechanisms of action. A primary mechanism for many sulfonamides is the inhibition of specific enzymes that are critical for cancer cell growth and survival. nih.govrug.nl

Research on the cytotoxic indolinone derivative, 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate , revealed that its antiproliferative activity stems from the dual inhibition of multiple receptor tyrosine kinases. cu.edu.eg This compound was found to be a potent inhibitor of both Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and Aurora A kinase, with IC₅₀ values of 24.15 nM and 11.83 nM, respectively. cu.edu.eg The inhibition of these kinases disrupts cell signaling pathways essential for cell proliferation and division, leading to cell cycle arrest. cu.edu.eg Cell cycle analysis showed that this compound caused a significant arrest of CCRF-CEM leukemia cells in the G2/M and pre-G1 phases of the cell cycle. cu.edu.eg

Another well-established target for anticancer sulfonamides is the family of carbonic anhydrase (CA) enzymes. Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. Sulfonamides are potent inhibitors of these enzymes. nih.govrug.nl

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. While the general class of sulfonamides has been reported to possess anti-angiogenic properties, often linked to the inhibition of matrix metalloproteinases (MMPs) or other pathways, specific research on the anti-angiogenic effects of this compound analogues is not extensively documented in the reviewed literature. rug.nl The inhibition of VEGFR2, a key receptor in angiogenesis, by the indolinone analogue 4f suggests a potential, albeit moderate, anti-angiogenic mechanism. cu.edu.eg

Anti-inflammatory Research

Sulfonamide derivatives have long been recognized for their anti-inflammatory properties. Research in this area aims to elucidate the pathways through which these compounds exert their effects, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

One proposed mechanism for the anti-inflammatory action of sulfonamides involves their ability to modulate the activity of neutrophils, a type of white blood cell that mediates tissue injury in inflammatory diseases. nih.gov Studies have shown that certain sulfonamide-related drugs can reduce the availability of hypochlorous acid (HOCl), a potent oxidant produced by activated neutrophils, thereby protecting tissues from damage. nih.gov

Modulation of Inflammatory Pathways (e.g., COX, LOX)

A key focus of anti-inflammatory research is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for producing prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov

The anti-inflammatory mechanisms of some small molecule compounds are linked to the suppression of NF-κB activation, which in turn attenuates the expression of pro-inflammatory mediators including iNOS, COX-2, TNF-α, and IL-6. nih.gov

Other Biological Activities under Investigation

Beyond their anticancer and anti-inflammatory potential, analogues of this compound are being investigated for other biological activities, largely driven by the versatile nature of the sulfonamide group.

A major area of investigation is the inhibition of carbonic anhydrase (CA) enzymes. nih.govnih.gov Sulfonamides are the classical inhibitors of CAs, and this activity is not only relevant for cancer but also for other conditions like glaucoma and epilepsy. nih.gov N-substituted sulfonamides have been synthesized and evaluated as CA inhibitors, showing different inhibition profiles (competitive vs. noncompetitive) compared to unsubstituted primary sulfonamides. nih.gov For example, a series of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides showed inhibitory activity against several human CA isoforms with Ki values in the nanomolar to micromolar range. nih.gov

Additionally, the morpholine moiety itself is a common feature in bioactive compounds, and morpholine-based aryl sulfonamides have been explored as inhibitors of other targets, such as the Nav1.7 voltage-gated sodium channel for the potential treatment of pain. nih.gov

Antioxidant Effects

Sulfonamide derivatives are recognized for their potential to mitigate oxidative damage, a key factor in numerous diseases. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and modulate endogenous antioxidant responses. Research into analogues of this compound has revealed significant antioxidant properties, as detailed in various studies.

A series of novel N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives were synthesized and evaluated for their antioxidant activities using DPPH and nitric oxide (NO) free radical scavenging assays. The introduction of a sulfonamide moiety was found to influence the antioxidant capacity. For instance, compound 2 (N-(2-acetylphenyl)-4-methylbenzenesulfonamide) showed moderate free radical scavenging activity. Further structural modifications, such as the addition of a styryl group, led to compounds with enhanced dual anticholinesterase and antioxidant effects.

The antioxidant activities of these compounds are summarized in the table below:

| Compound | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) |

| 1 | 12.3 ± 0.21 | 7.4 ± 0.16 |

| 2 | 20.6 ± 0.42 | 15.7 ± 0.20 |

| 3a | 16.5 ± 0.31 | 9.6 ± 0.45 |

| 3b | 13.9 ± 0.10 | 11.9 ± 0.31 |

| Ascorbic Acid (Standard) | 4.65 ± 0.13 | 6.23 ± 0.13 |

| Data sourced from MDPI |

Similarly, studies on other sulfonamide derivatives have highlighted their antioxidant potential. For example, novel sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), demonstrated antioxidant and radical scavenging activities comparable to gallic acid at certain concentrations. In another study, some 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed antioxidant activity surpassing that of ascorbic acid.

The mechanism behind the antioxidant effects of some sulfonamide derivatives involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of various antioxidant enzymes that protect cells from oxidative stress.

Neuroprotective Properties (e.g., Alzheimer's Disease Related Targets)

The neuroprotective potential of this compound analogues and related sulfonamides has been a significant area of investigation, particularly in the context of Alzheimer's disease (AD). AD is a multifactorial neurodegenerative disorder, and compounds that can target multiple pathological pathways are of great interest.

Sulfonamide derivatives have been reported as potential anti-Alzheimer's agents due to their antioxidant properties and their ability to inhibit key enzymes involved in the disease's progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, the N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives mentioned earlier were also found to be potent inhibitors of AChE and BChE.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Acetylphenyl Morpholine 4 Sulfonamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of N-(4-acetylphenyl)morpholine-4-sulfonamide derivatives can be significantly influenced by modifications to the aromatic ring, the acetyl group, the morpholine (B109124) ring, and the sulfonamide linker.

Substitutions on the aromatic ring of this compound analogues can profoundly affect their biological activity. The position and electronic nature of these substituents are key determinants of potency and selectivity. For instance, in the development of various enzyme inhibitors, the introduction of different groups on the phenyl ring can alter binding affinity to the target protein. nih.gov

In a study on chalcone-sulfonamide hybrids, it was observed that the presence of a 4-nitrophenyl group, an electron-withdrawing substituent, on the chalcone (B49325) moiety resulted in potent anticancer activity against the MCF-7 human breast cancer cell line. nih.gov Conversely, other substitutions led to reduced or no activity, highlighting the sensitivity of the biological response to the electronic properties of the aromatic ring substituents. nih.gov

The following table summarizes the impact of aromatic ring substitutions on the activity of various sulfonamide derivatives:

| Compound/Derivative | Aromatic Ring Substitution | Observed Effect on Biological Activity |

| Chalcone-sulfonamide hybrid | 4-nitrophenyl group | Potent anticancer activity against MCF-7 cells nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | Ethyl group on the pyrrole (B145914) nitrogen | Beneficial for inhibitory activity against human carbonic anhydrase I (hCA I) nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | Benzyl or 2-fluorobenzyl group on the pyrrole nitrogen | Decreased inhibitory activity against hCA I compared to the ethyl-substituted derivative nih.gov |

This table is based on findings from studies on various sulfonamide derivatives and illustrates the general principles of how aromatic substitutions can affect biological activity.

Modification of the acetyl group in this compound can lead to significant changes in biological activity. The acetyl group, with its carbonyl moiety, can be a key interaction point with biological targets. Replacing or modifying this group can alter the binding mode and affinity of the compound.

Variations within the morpholine ring, such as replacing the oxygen atom with a sulfur atom to form a thiomorpholine (B91149) ring, can have a substantial impact. This substitution increases the lipophilicity of the molecule. mdpi.com The sulfur atom in the thiomorpholine ring is also a "metabolically soft spot," prone to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can influence the metabolic fate of the compound. mdpi.com

Studies on sulfonamides derived from carvacrol (B1668589) showed that a morpholine-containing derivative was the most active in inhibiting acetylcholinesterase, being 50 times more active than the parent compound, carvacrol. nih.gov This highlights the significant contribution of the morpholine ring to the biological activity. nih.gov

The table below illustrates the effect of modifications involving the morpholine ring:

| Parent Compound | Modification | Resulting Moiety | Impact on Properties/Activity |

| Morpholine-containing compound | Replacement of oxygen with sulfur | Thiomorpholine | Increased lipophilicity; introduces a metabolically susceptible site mdpi.com |

| Carvacrol | Addition of a sulfonamide with a morpholine ring | Morpholine-sulfonamide derivative | 50-fold increase in acetylcholinesterase inhibitory activity compared to carvacrol nih.gov |

Research on N-acylsulfonamides has shown that this group is an acidic moiety often used as a bioisostere for carboxylic acids. cardiff.ac.uk Altering the substituents on the sulfonamide nitrogen can modulate its acidity and, consequently, its pharmacokinetic and pharmacodynamic properties. For instance, replacing the hydrogen on the sulfonamide nitrogen with various alkyl or aryl groups can lead to derivatives with different biological profiles.

Rational Design Based on SAR Insights

The insights gained from SAR studies are instrumental in the rational design of new, more potent, and selective analogues. By understanding which structural features are essential for activity, medicinal chemists can design new molecules with improved properties.

For example, based on the understanding that specific substitutions on the aromatic ring enhance activity, new derivatives can be synthesized with optimized substituents. Similarly, knowledge about the importance of the morpholine ring can guide the design of analogues where this moiety is retained or isosterically replaced to fine-tune properties. The development of N-acylsulfonamide bioisosteres, where the carbonyl group is replaced by other functional groups, is a direct application of rational design based on SAR and SPR insights. cardiff.ac.uk This approach allows for the modulation of properties like acidity and permeability to create more effective drug candidates. cardiff.ac.uk

Bioisosteric Replacements in this compound Analogues

Bioisosteric replacement is a key strategy in drug design to improve the properties of a lead compound. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jp This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.com

In the context of this compound analogues, several bioisosteric replacements can be considered:

Replacement of the Acetyl Group: As mentioned earlier, the carbonyl of the acetyl group can be replaced with bioisosteres like an oxetane (B1205548) or a 5-membered heterocycle (e.g., isoxazole, 1,2,3-triazole) to modulate physicochemical properties. cardiff.ac.uk

Replacement of the Morpholine Ring: The oxygen atom of the morpholine ring can be replaced by a sulfur atom to give a thiomorpholine analogue, which increases lipophilicity. mdpi.com

Aromatic Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic rings, such as pyridyl or thiophene (B33073) rings, to alter electronic distribution and hydrogen bonding capabilities. cambridgemedchemconsulting.com

Sulfonamide Group Bioisosteres: The sulfonamide group itself is often used as a bioisostere for a carboxylic acid. cardiff.ac.uk

The following table provides examples of common bioisosteric replacements relevant to the modification of this compound analogues:

| Original Group/Atom | Bioisosteric Replacement(s) | Potential Impact |

| Carbonyl (in acetyl group) | Oxetane, Isoxazole, 1,2,3-Triazole cardiff.ac.uk | Modulates acidity, permeability, and solubility cardiff.ac.uk |

| Morpholine Oxygen | Sulfur (to form Thiomorpholine) mdpi.com | Increases lipophilicity mdpi.com |

| Phenyl Ring | Pyridyl, Thiophene cambridgemedchemconsulting.com | Alters electronic properties and potential for hydrogen bonding cambridgemedchemconsulting.com |

| Hydrogen | Fluorine u-tokyo.ac.jp | Increases electronegativity with minimal steric change u-tokyo.ac.jp |

These bioisosteric replacements are a powerful tool for optimizing the pharmacological profile of this compound derivatives, leading to the discovery of new and improved therapeutic agents. researchgate.net

Advanced Medicinal Chemistry and Drug Design Perspectives for N 4 Acetylphenyl Morpholine 4 Sulfonamide Scaffold

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The N-(4-acetylphenyl)morpholine-4-sulfonamide scaffold is well-suited for FBDD strategies, as it can be deconstructed into key chemical fragments.

The core structure can be viewed as a combination of two primary fragments:

Fragment A: Morpholine-4-sulfonamide: This moiety serves as a potential "warhead" or key binding group. Sulfonamides and sulfamides are known zinc-binding groups, making this fragment particularly relevant for targeting metalloenzymes like carbonic anhydrases. The morpholine (B109124) ring provides a defined three-dimensional shape and polarity that can occupy specific pockets within a target's binding site.

Fragment B: N-(4-acetylphenyl): This fragment acts as a vector for exploring further interactions. The acetyl group offers a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-stacking interactions. It represents a "growth point" from which the initial fragment can be elaborated to enhance potency and selectivity.

In an FBDD approach, fragments like morpholine-4-sulfonamide could be identified through high-throughput screening. Once a binding fragment is validated, techniques like fragment growing (extending the fragment to pick up additional interactions) or fragment linking (connecting two different fragments that bind in adjacent pockets) can be employed. The N-(4-acetylphenyl) group can be seen as the result of a successful fragment growth strategy from the primary sulfonamide binder.

Table 1: Deconstruction of this compound for FBDD

| Fragment ID | Structure | Moiety Name | Potential Role in FBDD |

|---|---|---|---|

| A | Morpholine-4-sulfonamide | Primary binding fragment (e.g., zinc-binding warhead) | |

| B | N-(4-acetylphenyl) | Secondary fragment for growth and interaction exploration |

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies offer pathways to optimize the this compound scaffold.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D target structure, LBDD methods rely on the information from known active molecules. For the this compound scaffold, this could involve:

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of the scaffold: a hydrogen bond acceptor (acetyl carbonyl), a hydrogen bond donor (sulfonamide N-H), an aromatic ring, and hydrophobic features (morpholine ring). This model can then be used to screen virtual libraries for new compounds with similar features.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, QSAR models can be built to correlate physicochemical properties (like lipophilicity, electronic properties, and steric factors) with biological activity. Studies on related acetamidosulfonamide derivatives have successfully used QSAR to guide the design of new compounds with enhanced activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD allows for the rational design of inhibitors.

Molecular Docking: The this compound molecule can be computationally docked into the active site of a target. For instance, given the sulfonamide group's affinity for zinc, it could be docked into the active site of carbonic anhydrase isoforms. Docking studies would predict the binding orientation, identify key interactions (e.g., the sulfonamide coordinating with the zinc ion and the acetylphenyl tail extending into a hydrophobic pocket), and estimate binding affinity.

X-ray Co-crystallography: Co-crystallization of a target protein with an inhibitor provides definitive information about its binding mode. The crystal structure of a related compound, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, reveals a V-shaped conformation, which provides valuable insight into the likely spatial arrangement of the phenyl and sulfonamide groups within a protein's active site. This structural information is invaluable for designing new analogs with improved fit and potency.

Table 2: Application of Drug Design Methodologies

| Methodology | Approach | Application to Scaffold |

|---|---|---|

| Ligand-Based | Pharmacophore Modeling | Identify key features (H-bond donors/acceptors, aromatic rings) to find diverse scaffolds with similar binding properties. |

| QSAR | Correlate changes in the phenyl and morpholine rings with changes in biological activity to build predictive models. | |

| Structure-Based | Molecular Docking | Predict the binding pose in a target active site to guide modifications that enhance binding affinity. |

| X-ray Crystallography | Determine the exact binding mode to allow for precise, structure-guided modifications to the scaffold. |

Combinatorial Chemistry and Library Synthesis for Analog Generation

Combinatorial chemistry provides an efficient means to generate large libraries of analogs based on the this compound scaffold. The core synthesis typically involves the reaction of a sulfonyl chloride with an amine. This allows for diversification at two key positions.

The general synthetic route involves:

Preparation of the Sulfonyl Chloride: Starting with N-phenylacetamide, chlorosulfonation yields 4-(acetylamino)benzenesulfonyl chloride. This serves as one of the key building blocks.

Coupling Reaction: The sulfonyl chloride is reacted with a diverse collection of amines to generate the final sulfonamide products.

By using a parallel synthesis approach, a library of compounds can be rapidly produced by varying both the substituted benzenesulfonyl chloride (Reagent A) and the amine component (Reagent B).

Table 3: Combinatorial Library Generation Strategy

| Building Block | Reagent Class | Examples |

|---|

| Reagent A | Substituted Phenyl Sulfonyl Chlorides | 4-(acetylamino)benzenesulfonyl chloride 4-aminobenzenesulfonyl chloride 4-methoxybenzenesulfonyl chloride | | Reagent B | Cyclic Secondary Amines | Morpholine Thiomorpholine (B91149) Piperidine (B6355638) Pyrrolidine |

This strategy allows for systematic exploration of the structure-activity relationship. For example, replacing the morpholine ring with thiomorpholine or piperidine would modulate the scaffold's lipophilicity and hydrogen bonding capacity, potentially impacting its pharmacokinetic properties and target selectivity.

Prodrug Strategies and Delivery Enhancements

Prodrug strategies involve chemically modifying a drug into an inactive form that, upon administration, is converted to the active parent drug through enzymatic or chemical transformation. This approach can be used to overcome undesirable properties of the parent molecule, such as poor solubility or limited membrane permeability.

Several prodrug strategies could be applied to the this compound scaffold:

Enhancing Aqueous Solubility: For intravenous administration, aqueous solubility is critical. The acetyl group on the phenyl ring is a prime target for modification. It could be reduced to a hydroxyl group, which can then be esterified with highly polar promoieties like phosphates, succinates, or amino acids. These esters are often highly water-soluble and can be cleaved by endogenous esterases to release the active drug.

Modulating Lipophilicity for Permeability: To enhance absorption across biological membranes (e.g., the blood-brain barrier or for transdermal delivery), the molecule's lipophilicity can be increased. This could be achieved by creating more lipophilic ester prodrugs at a modified site or by N-acylation of the sulfonamide nitrogen. N-acyl sulfonamides have been explored as a prodrug strategy, as the N-acyl group can be metabolically cleaved to regenerate the active sulfonamide.

Table 4: Potential Prodrug Modifications for this compound

| Strategy | Modification Site | Promoiety Example | Rationale |

|---|---|---|---|

| Increase Solubility | Acetyl group (after reduction to -OH) | Phosphate ester | Introduce a highly polar, ionizable group to significantly increase aqueous solubility. |

| Acetyl group (after reduction to -OH) | Succinate ester | Add a carboxyl group that can form a soluble salt. | |

| Enhance Permeability | Sulfonamide N-H | N-acylation (e.g., with an acetyl group) | Increase lipophilicity and mask a polar N-H group to improve membrane crossing. |

| Acetyl group (after reduction to -OH) | Long-chain alkyl ester | Increase overall lipophilicity of the molecule. |

By employing these advanced medicinal chemistry strategies, the this compound scaffold can serve as a versatile starting point for the development of optimized therapeutic agents.

Future Directions and Emerging Research Avenues for N 4 Acetylphenyl Morpholine 4 Sulfonamide

Exploration of New Biological Targets

The sulfonamide moiety is a versatile pharmacophore present in a wide array of therapeutic agents, known to interact with various biological targets. chemicalbook.com While the initial biological profile of N-(4-acetylphenyl)morpholine-4-sulfonamide may be established, a comprehensive exploration of its potential to interact with other targets is a critical next step.

Future research should focus on screening this compound against a diverse panel of receptors, enzymes, and ion channels implicated in various disease states. For instance, the sulfonamide class has shown inhibitory activity against targets such as carbonic anhydrases, which are involved in conditions like glaucoma and certain types of cancer. chemicalbook.com Furthermore, research into related sulfonamide-containing compounds has identified them as antagonists for chemokine receptors like CCR2, which play a role in inflammatory diseases. Another avenue for investigation is the potential for cholinesterase inhibition, a key strategy in the management of neurodegenerative diseases like Alzheimer's disease.

Systematic screening efforts could unveil novel mechanisms of action and expand the therapeutic applications of this compound beyond its initial scope.

Development of Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by the development of multi-target directed ligands (MTDLs). This approach is particularly relevant for complex, multifactorial diseases where modulating a single target may not be sufficient. The structural features of this compound, including the morpholine (B109124) and acetylphenyl groups, provide a scaffold that can be chemically modified to interact with multiple biological targets simultaneously.

Future research in this area would involve the rational design and synthesis of derivatives of this compound. The goal would be to create novel chemical entities that retain the original activity while incorporating functionalities that allow for interaction with a secondary or tertiary target. For example, by modifying the acetylphenyl moiety, it may be possible to introduce pharmacophoric elements that confer affinity for targets implicated in related pathological pathways. The development of such MTDLs could lead to more efficacious and potentially safer therapeutic agents with improved clinical outcomes.

Application of Advanced Computational Methodologies

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery. For this compound, these methodologies can be leveraged to accelerate its development and optimization.

Advanced computational techniques such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics simulations can provide deep insights into the molecular interactions between this compound and its biological targets. These methods can be used to predict binding affinities, elucidate the mechanism of action at an atomic level, and guide the rational design of more potent and selective analogs. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be employed to predict the pharmacokinetic and toxicological properties of this compound and its derivatives, thereby reducing the reliance on costly and time-consuming experimental studies.

| Computational Method | Application in Drug Discovery | Potential for this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | To identify potential new biological targets and guide the design of more potent analogs. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to understand their reactivity and properties. | To elucidate the electronic properties of the sulfonamide core and its contribution to biological activity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. | To assess the stability of the binding of this compound to its target and understand the dynamics of the interaction. |

| In Silico ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of a compound. | To prioritize derivatives with favorable drug-like properties for further experimental evaluation. |

Integration with High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. The integration of this compound and its derivatives into HTS campaigns is a logical step to systematically explore their biological activities.

Future research should involve the development of robust and miniaturized assays suitable for HTS. These platforms can be used to screen for activity against a wide range of targets in a cost-effective and time-efficient manner. The data generated from HTS can provide valuable structure-activity relationship (SAR) information, which can then be used to guide the next round of chemical synthesis and optimization. The combination of HTS with computational modeling can create a powerful feedback loop for the rapid identification and optimization of lead compounds.

Synergistic Effects with Existing Therapeutic Agents

The investigation of combination therapies, where two or more drugs are administered together, is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. Future research should explore the potential synergistic effects of this compound when used in combination with existing drugs for a particular disease.

For example, if this compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic agents. The goal would be to identify combinations that result in a greater therapeutic effect than the sum of the individual drugs. Such studies would involve in vitro and in vivo models to assess the nature of the drug interaction (synergistic, additive, or antagonistic) and to elucidate the underlying molecular mechanisms of the observed synergy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-acetylphenyl)morpholine-4-sulfonamide with high purity?

- Methodology : The compound can be synthesized via sulfonylation reactions. A typical approach involves reacting 4-acetylphenylamine with morpholine-4-sulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Purity is confirmed via thin-layer chromatography (TLC) and quantified using HPLC .

- Characterization : Structural confirmation requires H NMR, C NMR, and IR spectroscopy. Key signals include the acetyl group’s carbonyl peak (~1680 cm in IR) and sulfonamide protons (δ 7.5–8.0 ppm in H NMR) .

Q. How is the structural integrity of this compound confirmed experimentally?

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker APEXII CCD diffractometer and refinement with SHELXL (e.g., R-factor < 0.05) ensure precise bond lengths and angles. For example, the morpholine ring adopts a chair conformation, and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice .

- Spectroscopic cross-validation : NMR and IR data are compared to computational predictions (e.g., density functional theory) to detect anomalies .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for sulfonamide derivatives?

- Refinement protocols : Use SHELXL’s TWIN and BASF commands to address twinning or disorder. For example, highlights a dihedral angle of 86.56° between aromatic rings, which may require iterative refinement to resolve electron density ambiguities .

- Cross-validation : Pair crystallographic data with spectroscopic results (e.g., H NMR coupling constants) to validate molecular geometry .

Q. How can reaction conditions be optimized to enhance synthesis yield?

- Parameter optimization :

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonamide coupling efficiency.

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., acetylation of morpholine).

- Catalyst : Substoichiometric amounts of DMAP (4-dimethylaminopyridine) enhance nucleophilic substitution rates .

- Monitoring : Real-time reaction progress is tracked via TLC or in-situ FTIR. Adjustments (e.g., reagent stoichiometry) are made based on intermediate stability .

Q. What computational methods support bioactivity analysis of this compound?

- QSAR modeling : Correlate structural features (e.g., sulfonamide’s electron-withdrawing effect) with bioactivity. For example, nitro group positioning in analogous compounds influences antimicrobial potency .

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina. Key residues (e.g., Thr199, Glu106) are identified for binding affinity optimization .

Q. How do researchers address conflicting bioactivity data in sulfonamide studies?

- Purity reassessment : Contaminants (e.g., unreacted morpholine) are quantified via HPLC-MS. For instance, notes that >95% purity is critical for reproducible enzyme inhibition assays .

- Assay standardization : Use uniform protocols (e.g., MIC testing for antimicrobial studies) and validate results against structural analogs (e.g., N-(4-amino-3,5-dichlorophenyl) derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.